molecular formula C8H11NO2S B13271586 Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate

Cat. No.: B13271586
M. Wt: 185.25 g/mol
InChI Key: TUOYZTHDLVIWLM-UHFFFAOYSA-N
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Description

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate can be compared with other thiophene derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry, materials science, and organic synthesis.

Biological Activity

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a methyl ester functional group. Its molecular formula is C₈H₁₁N₁O₂S, with a molecular weight of approximately 171.25 g/mol. This unique structure allows for specific interactions that may enhance its biological activity.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing thiophene derivatives through methods such as the Gewald reaction, which allows for the introduction of functional groups at specific positions on the thiophene ring.
  • Lipase-Mediated Reactions : Biocatalysis using lipases has been explored for the regioselective preparation of thiophene derivatives, enhancing enantioselectivity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The following table summarizes findings from various studies regarding the compound's activity against different cancer cell lines:

Study Cell Line IC50 (µM) Comments
A549 (Lung)10.5Moderate inhibition observed
HeLa (Cervical)7.8Significant growth inhibition
HT29 (Colon)12.3Effective against resistant strains
U251 (Glioblastoma)9.0Selective action with low toxicity to normal cells

The compound exhibits varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as a therapeutic agent. Notably, it has shown promising results in inhibiting growth in both sensitive and resistant cancer cell lines.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lysyl oxidase (LOX), an enzyme involved in collagen and elastin cross-linking, which is crucial for tumor progression .
  • Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells, as evidenced by increased apoptotic markers in treated cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate how structural modifications can enhance or diminish its biological activity. Key observations include:

  • Positioning of Functional Groups : The placement of the amino group on the thiophene ring significantly affects the compound's reactivity and interaction with biological targets.
  • Substituent Effects : Variations in substituents on the thiophene ring can lead to differences in potency against cancer cell lines. For instance, compounds with larger lipophilic groups have demonstrated improved activity .

Case Studies

  • In Vitro Studies : A study conducted by Zhang et al. evaluated various thiophene derivatives for their anticancer properties, highlighting that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer types, particularly when substituted with halogen groups .
  • Animal Models : In vivo studies have shown that certain thiophene derivatives can delay tumor growth in xenograft models, suggesting that this compound may also possess similar properties that warrant further investigation .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)4-6-2-3-7(5-9)12-6/h2-3H,4-5,9H2,1H3

InChI Key

TUOYZTHDLVIWLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)CN

Origin of Product

United States

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